5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine
Overview
Description
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by the presence of an iodine atom at the 5th position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the iodination of 1,2,3,4-tetrahydro-1,8-naphthyridine. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 5th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are employed in coupling reactions.
Major Products Formed
Scientific Research Applications
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as light-emitting diodes and solar cells.
Biological Studies: It serves as a probe in biological studies to investigate various biochemical pathways and interactions.
Chemical Biology: The compound is utilized in chemical biology for the development of molecular sensors and imaging agents.
Mechanism of Action
The mechanism of action of 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,8-naphthyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine:
Uniqueness
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in applications requiring specific interactions or modifications that are not achievable with other halogenated derivatives.
Properties
IUPAC Name |
5-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNEQCEIHUEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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